molecular formula C10H9F3O B580683 2-[3-(Trifluoromethyl)phenyl]propanal CAS No. 1034094-54-6

2-[3-(Trifluoromethyl)phenyl]propanal

Cat. No.: B580683
CAS No.: 1034094-54-6
M. Wt: 202.176
InChI Key: DBJPVJBJDHJXEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(Trifluoromethyl)phenyl]propanal is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanal group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 2-[3-(Trifluoromethyl)phenyl]propanal can be achieved through several methods. One notable method involves a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by palladium acetate in the presence of tetrabutylammonium acetate. This is followed by a hydrogenation reaction of the crude mixture of products in a cascade process. The final product is obtained through selective reduction with potassium diisobutyl-tert-butoxyaluminum hydride .

Chemical Reactions Analysis

2-[3-(Trifluoromethyl)phenyl]propanal undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert it into the corresponding alcohol.

    Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[3-(Trifluoromethyl)phenyl]propanal has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-[3-(Trifluoromethyl)phenyl]propanal can be compared with other similar compounds such as:

  • 3-(Trifluoromethyl)phenylpropanal
  • 3-(Trifluoromethyl)phenylpropanol
  • 3-(Trifluoromethyl)phenylpropanoic acid

These compounds share the trifluoromethylphenyl moiety but differ in their functional groups, leading to variations in their chemical properties and reactivity. The presence of the trifluoromethyl group in these compounds imparts unique characteristics such as increased lipophilicity and metabolic stability, which are advantageous in pharmaceutical and industrial applications .

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c1-7(6-14)8-3-2-4-9(5-8)10(11,12)13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJPVJBJDHJXEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of detecting 2-[3-(Trifluoromethyl)phenyl]propanal in calcium-sensing receptor drugs?

A1: While the provided research [] focuses on the analytical method development for detecting this compound, it does not delve into the specific implications of its presence in calcium-sensing receptor drugs. Further research is needed to determine its potential effects on drug efficacy, safety, and stability. This highlights the importance of developing and validating sensitive analytical methods like the GC-MS method described in the paper to monitor even trace amounts of this impurity.

Q2: Can you summarize the analytical method used to detect this compound and its validation parameters?

A2: The research [] details a highly sensitive and specific gas chromatography-mass spectrometry (GC-MS) method for quantifying trace levels of this compound in calcium-sensing receptor drugs. The method utilizes a capillary column with a specific stationary phase (6% cyanopropyl phenyl and 94% dimethylpolysiloxane) and operates in electron ionization selective ion monitoring (SIM) mode.

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